![molecular formula C18H17FN2 B5670102 2-(4-fluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5670102.png)
2-(4-fluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of β-carboline derivatives, including those similar to 2-(4-fluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, often involves the Pictet-Spengler reaction as a key step. For instance, Mohideen et al. (2017) reported the synthesis of 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide through the decarboxylation of ethyl β-carboline-3-carboxylate with 2-fluorobenzyl bromide, achieving a good yield of 92% (Mohideen et al., 2017).
Molecular Structure Analysis
The molecular structure of β-carboline derivatives, including 2-(4-fluorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, has been characterized using various analytical techniques. Mohideen et al. (2017) characterized the structure of 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide by 1H and 13C NMR, FT-IR, MS (ESI-MS) spectrum, and elemental analysis. Its crystal structure was determined by X-ray single-crystal diffraction, providing detailed insights into its molecular geometry (Mohideen et al., 2017).
Chemical Reactions and Properties
β-Carboline derivatives undergo various chemical reactions that significantly affect their chemical properties. The Pictet-Spengler reaction is crucial for synthesizing these compounds, demonstrating their reactivity and potential for structural modification. Additionally, the rearrangement and certain reactions of tetrahydro-β-carbolines, as discussed by Harley-Mason and Waterfield (1963), highlight the chemical versatility and reactivity of these compounds (Harley-Mason & Waterfield, 1963).
properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2/c19-14-7-5-13(6-8-14)11-21-10-9-16-15-3-1-2-4-17(15)20-18(16)12-21/h1-8,20H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUXXASCMKETMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.